molecular formula C19H20ClN3O5S B2836779 Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate CAS No. 438480-04-7

Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate

Cat. No. B2836779
CAS RN: 438480-04-7
M. Wt: 437.9
InChI Key: MBZSVVDFZOWVIL-UHFFFAOYSA-N
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Description

“Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .


Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact method would depend on the specific requirements of the compound’s structure .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrrolidine ring, the carbamoyl group, and the benzoate group. The exact three-dimensional structure would depend on the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the pyrrolidine ring, the carbamoyl group, and the benzoate group would all influence its properties .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The pyrrolidine ring within Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate serves as a versatile scaffold for drug discovery. Here’s why:

Androgen Receptor Modulators (SARMs)

Researchers have synthesized derivatives of Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate as selective androgen receptor modulators (SARMs). These compounds aim to enhance tissue-selective anabolic effects while minimizing androgenic side effects .

1,2,3-Triazole Pharmacophores

The compound’s 1,2,3-triazole moiety can be exploited for various applications, including drug discovery and materials science. Combining it with the 7-chloroquinoline scaffold opens up possibilities for novel drug candidates .

Plant Hormone Analogues

Indole derivatives, such as Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate , exhibit diverse biological activities. For instance, indole-3-acetic acid (IAA), a plant hormone, is produced from tryptophan degradation in higher plants. Analogues of IAA may have potential applications in plant growth regulation .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and the conditions under which it is used. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

The future directions for research involving this compound could include further exploration of its potential biological activities, optimization of its synthesis, and investigation of its physical and chemical properties .

properties

IUPAC Name

methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S/c1-28-18(24)13-4-2-5-15(12-13)21-19(25)22-17-6-3-11-23(17)29(26,27)16-9-7-14(20)8-10-16/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZSVVDFZOWVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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